molecular formula C15H21NO4S2 B2865151 3-acetyl-N-[(4-methoxythian-4-yl)methyl]benzene-1-sulfonamide CAS No. 2097931-85-4

3-acetyl-N-[(4-methoxythian-4-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2865151
CAS No.: 2097931-85-4
M. Wt: 343.46
InChI Key: GBOZFAQMPYMMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-N-[(4-methoxythian-4-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an acetyl group at position 3 and a sulfonamide group at position 1. The sulfonamide nitrogen is further functionalized with a 4-methoxythian-methyl moiety. This structure combines a sulfonamide backbone—a well-known pharmacophore in antimicrobial and anti-inflammatory agents—with a heterocyclic thian ring and an acetyl group, which may influence its physicochemical and biological properties .

Properties

IUPAC Name

3-acetyl-N-[(4-methoxythian-4-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S2/c1-12(17)13-4-3-5-14(10-13)22(18,19)16-11-15(20-2)6-8-21-9-7-15/h3-5,10,16H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOZFAQMPYMMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2(CCSCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following sulfonamide derivatives share structural similarities with the target compound, differing primarily in substituents on the benzene ring or sulfonamide nitrogen:

Compound Name Key Substituents Source
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide 4-Methoxyphenyl, naphthyl, methyl
4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide Pyrazole, trifluoromethyl
3-(4-Acetyl-3-Hydroxyphenyl)diazenyl-4-amino-N-(5-methylisoxazol-3-yl)benzene sulfonamide Acetyl, diazenyl, isoxazole
N-(4-Methoxyphenyl)benzenesulfonamide 4-Methoxyphenyl

Key Observations :

  • Acetyl Group: The acetyl group at position 3 in the target compound is analogous to the acetylated derivatives in , which form coordination complexes with metals via the carbonyl oxygen .
  • 4-Methoxythian-Methyl Group : The thian ring (a saturated six-membered sulfur-containing heterocycle) with a methoxy substituent distinguishes the target compound from simpler methoxyphenyl derivatives (e.g., ). The thian ring’s sulfur atom may increase lipophilicity and alter electronic properties compared to aromatic substituents like naphthyl () or pyrazole () .
  • Trifluoromethyl vs. Methoxythian : The trifluoromethyl group in ’s compound is strongly electron-withdrawing, enhancing metabolic stability but reducing solubility. In contrast, the methoxythian group in the target compound is electron-donating, which may modulate sulfonamide acidity and bioavailability .

Physicochemical and Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) :

  • The acetyl group’s carbonyl carbon in the target compound would resonate near 170 ppm in $^{13}\text{C}$ NMR, consistent with acetylated sulfonamides in .
  • The 4-methoxythian moiety would show distinct $^{1}\text{H}$ NMR signals: methoxy protons (~3.3 ppm) and thian ring protons (2.5–3.0 ppm for axial/equatorial CH$_2$ groups), differing from the aromatic protons in ’s naphthyl-substituted compound (6.5–8.5 ppm) .

Mass Spectrometry (MS) :

  • The molecular ion peak (M$^+$) of the target compound would likely align with its molecular weight (~365 g/mol), similar to ’s compound (MW 447.55 g/mol), with fragmentation patterns dominated by sulfonamide cleavage and acetyl group loss .

HPLC Retention Behavior :

  • The thian ring’s lipophilicity may result in a longer HPLC retention time compared to polar derivatives like ’s diazenyl compound. For example, ’s compound elutes at 11.1 minutes under specific conditions, whereas the target compound might require a stronger mobile phase for elution .

Challenges in Comparative Analysis

  • Lumping Strategy Limitations : highlights that compounds with similar structures are often grouped for computational modeling. However, the target compound’s unique substituents (e.g., thian ring) may necessitate individual study rather than lumping with simpler sulfonamides .
  • Data Gaps : Direct experimental data on the target compound’s solubility, stability, and bioactivity are absent in the provided evidence. Inferences rely heavily on analogs like and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.